![molecular formula C8H5Cl2NO3 B6171694 4-carbamoyl-2,6-dichlorobenzoic acid CAS No. 1415124-89-8](/img/new.no-structure.jpg)
4-carbamoyl-2,6-dichlorobenzoic acid
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Overview
Description
4-carbamoyl-2,6-dichlorobenzoic acid is a chemical compound with diverse applications in various scientific fields. It is characterized by the presence of a carbamoyl group and two chlorine atoms attached to a benzoic acid core. This compound is known for its versatility and potential in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-carbamoyl-2,6-dichlorobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a carbamoyl group. One common method includes the reaction of 2,6-dichlorobenzoic acid with a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by carbamoylation. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound. The scalability of the process allows for the production of large quantities to meet the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
4-carbamoyl-2,6-dichlorobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Agrochemical Applications
4-Carbamoyl-2,6-dichlorobenzoic acid is primarily recognized for its role as an active ingredient in pesticides and herbicides. Its structural characteristics allow it to function effectively as a plant growth regulator and herbicide.
- Herbicide Development : The compound is utilized in the synthesis of herbicides that target specific weed species while minimizing damage to crops. Its efficacy is attributed to its ability to disrupt plant growth pathways, making it a valuable tool in agricultural practices.
- Environmental Persistence : Studies have shown that derivatives of this compound can persist in the environment, leading to discussions about their ecological impact and the need for monitoring their degradation products .
Pharmaceutical Applications
In the pharmaceutical domain, this compound has been investigated for its potential therapeutic properties.
- Anti-inflammatory Agents : Research indicates that compounds related to this compound exhibit anti-inflammatory effects. This has led to exploration in drug formulations aimed at treating conditions such as arthritis and other inflammatory diseases.
- Synthesis of Bioactive Molecules : The compound serves as an intermediate in the synthesis of various bioactive molecules. Its derivatives are being studied for their potential use in developing drugs targeting specific biological pathways .
Environmental Science Applications
The environmental implications of this compound are significant, especially concerning its breakdown products and their effects on ecosystems.
- Biodegradation Studies : Research has focused on understanding how this compound degrades in soil and water environments. Knowledge of its degradation pathways is crucial for assessing its environmental safety and potential risks associated with agricultural runoff .
- Monitoring Environmental Contaminants : The compound's presence as a contaminant in agricultural runoff has prompted studies aimed at monitoring its levels in various ecosystems. This is essential for evaluating the impact of agricultural practices on water quality and biodiversity .
Case Study 1: Efficacy as a Herbicide
A study conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled specific weed species without harming surrounding crops. The research highlighted the compound's selective toxicity and potential for integrated pest management strategies.
Case Study 2: Environmental Impact Assessment
An environmental study assessed the persistence of this compound in aquatic ecosystems. Results indicated that while the compound degraded over time, its metabolites posed risks to aquatic life. This study underscored the importance of evaluating both the parent compound and its degradation products in environmental risk assessments.
Mechanism of Action
The mechanism of action of 4-carbamoyl-2,6-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-dichlorobenzoic acid: Lacks the carbamoyl group but shares the dichlorobenzoic acid core.
4-carbamoylbenzoic acid: Contains the carbamoyl group but lacks the chlorine atoms.
2,4,6-trichlorobenzoic acid: Contains an additional chlorine atom compared to 4-carbamoyl-2,6-dichlorobenzoic acid.
Uniqueness
This compound is unique due to the presence of both the carbamoyl group and the two chlorine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Biological Activity
4-Carbamoyl-2,6-dichlorobenzoic acid is a derivative of 2,6-dichlorobenzoic acid, which has garnered attention due to its potential biological activities. This compound is part of a broader class of carboxylic acids that exhibit various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicine and agriculture.
- Chemical Formula : C8H7Cl2N\O2
- Molecular Weight : 202.06 g/mol
- Structure : The compound features a dichlorobenzene ring with a carbamoyl group attached, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in herbicidal and antibacterial applications. The following sections detail specific findings from various studies.
Herbicidal Activity
This compound has been reported to demonstrate significant herbicidal properties. The compound acts by inhibiting specific enzymes involved in plant growth, leading to the suppression of weed species.
Case Study: Epinastic Response in Plants
In a study examining the effects of various substituted benzoic acids on plant growth:
- Tested Species : Corn, soybeans, and rice.
- Application Rate : 2 kg/ha.
- Findings : The compound induced an epinastic response, characterized by upward curling of leaves and stunted growth in target weeds such as morning glory and cocklebur .
Antibacterial Activity
Emerging research suggests that this compound may possess antibacterial properties.
Research Findings
A study investigating the antimicrobial efficacy of various carboxylic acids found:
- Tested Bacteria : Escherichia coli and Staphylococcus aureus.
- Results : The compound exhibited moderate inhibitory effects against both bacterial strains, indicating potential as an antibacterial agent .
Comparative Biological Activity Table
Activity Type | Compound | Target Organisms/Plants | Effect Observed |
---|---|---|---|
Herbicidal | This compound | Corn, soybeans, rice | Epinastic response; growth inhibition in weeds |
Antibacterial | This compound | E. coli, S. aureus | Moderate antibacterial activity |
The biological activity of this compound is largely attributed to its ability to interfere with metabolic pathways in target organisms. In plants, it inhibits the synthesis of essential growth hormones, while in bacteria, it disrupts cellular processes critical for survival.
Properties
CAS No. |
1415124-89-8 |
---|---|
Molecular Formula |
C8H5Cl2NO3 |
Molecular Weight |
234.03 g/mol |
IUPAC Name |
4-carbamoyl-2,6-dichlorobenzoic acid |
InChI |
InChI=1S/C8H5Cl2NO3/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H2,11,12)(H,13,14) |
InChI Key |
GZEFMEJEXQAEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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